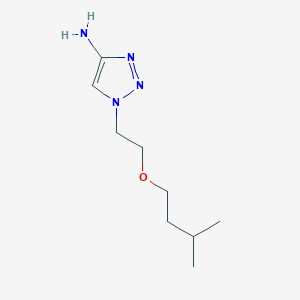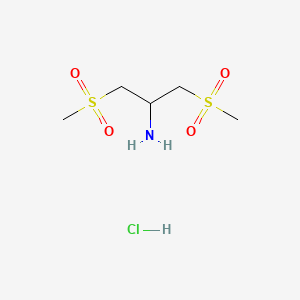
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes sulfonylation reactions, where methanesulfonyl chloride is reacted with appropriate amines under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to form stable sulfonamide bonds is a key feature of its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A precursor in the synthesis of 2-Methanesulfonyl-1-(methanesulfonylmethyl)ethan-1-amine hydrochloride.
Methanesulfonamide: A related compound with similar sulfonyl functional groups.
Sulfonylureas: A class of compounds with sulfonyl groups, used in medicine as antidiabetic agents.
Uniqueness
This compound is unique due to its dual methanesulfonyl groups, which provide distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other sulfonyl-containing compounds.
Propiedades
Fórmula molecular |
C5H14ClNO4S2 |
|---|---|
Peso molecular |
251.8 g/mol |
Nombre IUPAC |
1,3-bis(methylsulfonyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO4S2.ClH/c1-11(7,8)3-5(6)4-12(2,9)10;/h5H,3-4,6H2,1-2H3;1H |
Clave InChI |
KELUEYJWHKVMBD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(CS(=O)(=O)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)

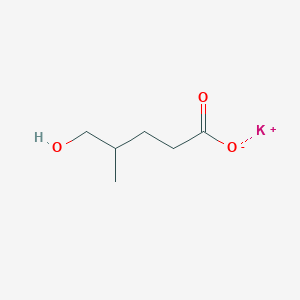






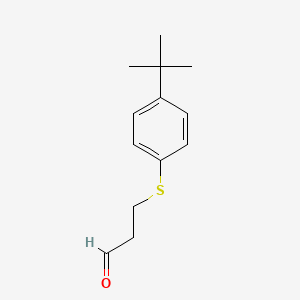
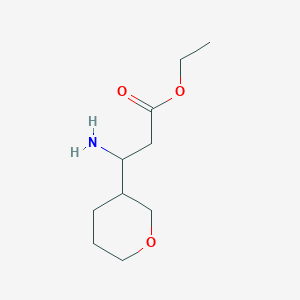
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)
